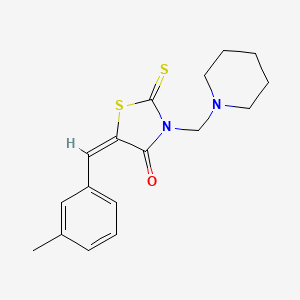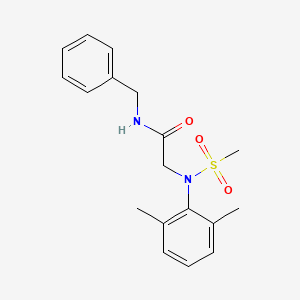
2-bromo-6-methoxy-4-(4-morpholinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-(4-morpholinylmethyl)phenol, also known as BML-284, is a chemical compound that belongs to the class of phenols. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway and has been studied extensively for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-Bromo-6-methoxy-4-(morpholinomethyl)phenol may serve as a precursor in the synthesis of various pharmacologically active molecules. Its structural features, such as the bromo and methoxy groups, are often found in biologically active compounds that can interact with enzymes and receptors within the body .
Biotechnology
In the realm of biotechnology, this compound could be utilized in the development of bioconjugates . The presence of a bromine atom allows for further functionalization, making it a candidate for attaching to proteins or antibodies for targeted drug delivery systems .
Materials Science
The morpholinomethyl group in this compound suggests potential utility in polymer chemistry . It could be involved in creating novel polymeric materials, possibly serving as a cross-linking agent due to its reactive sites, which could lead to materials with unique properties .
Environmental Science
This phenolic compound might be explored for its antioxidant properties . Phenols are known to scavenge free radicals, and thus, it could be studied for environmental applications such as preventing oxidative degradation of materials or in the detoxification of pollutants .
Analytical Chemistry
The compound’s distinct functional groups could be of interest in analytical method development . It could be used as a standard or a reagent in chromatographic techniques or spectroscopy to detect or quantify similar compounds in complex mixtures .
Pharmacology
Given its structural similarity to compounds with known biological activities, 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol could be investigated for its inhibitory activity against certain enzymes or receptors, contributing to the discovery of new therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-6-methoxy-4-(morpholinomethyl)phenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.
Mode of Action
The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This results in the weakening of the bacterial cell wall, which can lead to cell death.
Result of Action
The molecular effect of the compound’s action is the inhibition of InhA, leading to a disruption in the synthesis of mycolic acids . On a cellular level, this results in the weakening of the bacterial cell wall, potentially leading to cell death. Therefore, the compound could have potential antibacterial effects against Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-11-7-9(6-10(13)12(11)15)8-14-2-4-17-5-3-14/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWKXCLFTYJBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCOCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
![(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine](/img/structure/B6008432.png)
![5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6008447.png)
![N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B6008455.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6008459.png)
![1-cyclopentyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6008467.png)

![3-{[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6008484.png)
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6008492.png)

![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008506.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6008524.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6008531.png)
![2-[(4-methylphenyl)amino]-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B6008535.png)